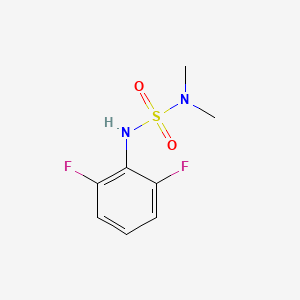

N'-(2,6-difluorophenyl)-N,N-dimethylsulfamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’-(2,6-difluorophenyl)-N,N-dimethylsulfamide” is likely a sulfamide derivative, which is a class of organic compounds containing a sulfonamide functional group. Sulfonamides are known for their various biological activities and are used in several pharmaceutical applications .

Synthesis Analysis

While the specific synthesis process for “N’-(2,6-difluorophenyl)-N,N-dimethylsulfamide” is not available, the synthesis of similar compounds often involves the reaction of an amine with a sulfonyl chloride .Scientific Research Applications

Environmental Monitoring and Water Treatment

Determination of N,N-dimethylsulfamide in Water : N,N-dimethylsulfamide (DMS), a polar pesticide degradation product, was efficiently detected in water using ultraperformance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS). This method is robust, sensitive, and fast, making it suitable for routine laboratory analysis. It was used to examine over 600 samples of drinking, surface, and groundwater in North Rhine Westphalia, Germany, with about 65% of samples containing measurable amounts of DMS (Kowal et al., 2009).

NDMA Formation from N,N-dimethylsulfamide : The study focused on the formation of N-nitrosodimethylamine (NDMA), a carcinogen, from N,N-dimethylsulfamide (DMS) during water treatment processes involving ozonation. It was found that DMS reacts with ozone and hydroxyl radicals without forming NDMA. However, in the presence of bromide and hypochlorous acid during ozonation, NDMA is formed with significant yield. This highlights the need to understand and control water treatment processes to prevent NDMA formation (von Gunten et al., 2010).

Fate of DMS During Drinking Water Treatment : DMS, found in groundwaters and surface waters due to the degradation of the fungicide tolylfluanide, is not efficiently removed by conventional drinking water treatment processes. However, ozonation converts a significant portion of DMS to NDMA, which can then be partially removed by subsequent biologically active filtration steps. This emphasizes the importance of considering DMS's persistence and transformation products in water treatment (Schmidt & Brauch, 2008).

Chemical Properties and Reactions

Polymorphs of N-(2,6-difluorophenyl)formamide : A study detailing the crystal structures of two polymorphic forms of N-(2,6-difluorophenyl)formamide showed differences in their packing arrangements. This provides insights into the structural properties of the compound, which can be relevant in material science and chemical synthesis (Omondi et al., 2009).

Oxidative Addition/Cycloaddition Reactions : The study explored the reactions of N,N-diallyltriflamide with triflamide and arenesulfonamides, leading to the formation of various reaction products. This contributes to the understanding of the reactivity and potential applications of these compounds in chemical synthesis (Shainyan et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to targetCyclin-dependent kinase 2 . This protein plays a crucial role in cell cycle regulation.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its target protein, leading to changes in the protein’s function and subsequent cellular effects .

Biochemical Pathways

Compounds with similar structures have been found to inhibit kinase activity, which can affect multiple downstream signaling pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Based on the potential target and mode of action, it can be inferred that this compound may have effects on cell cycle regulation and potentially other cellular processes .

Action Environment

The action, efficacy, and stability of N’-(2,6-difluorophenyl)-N,N-dimethylsulfamide can be influenced by various environmental factors. For instance, pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its target .

properties

IUPAC Name |

2-(dimethylsulfamoylamino)-1,3-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2S/c1-12(2)15(13,14)11-8-6(9)4-3-5-7(8)10/h3-5,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPGOFHXVHPIQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1=C(C=CC=C1F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2444563.png)

![2-[(3-bromo-4-fluorophenyl)(cyano)amino]-N,N-bis(propan-2-yl)acetamide](/img/structure/B2444566.png)

![(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2444571.png)

![ethyl 2-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2444574.png)

![ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2444582.png)

![Methyl (1-{[(3-iodo-4-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2444583.png)

![2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2444584.png)